4-Cyclopropoxy-5-fluoro-2-methylpyridine
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Overview
Description
4-Cyclopropoxy-5-fluoro-2-methylpyridine is a fluorinated pyridine derivative with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . This compound is of interest due to its unique chemical structure, which includes a cyclopropoxy group, a fluorine atom, and a methyl group attached to a pyridine ring. The presence of these functional groups imparts distinct physical, chemical, and biological properties to the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the use of fluorinating agents such as Selectfluor® or complex metal fluorides like AlF3 and CuF2 . These reagents facilitate the substitution of hydrogen or halogen atoms on the pyridine ring with fluorine atoms under controlled conditions.
Industrial Production Methods
Industrial production of 4-Cyclopropoxy-5-fluoro-2-methylpyridine may involve optimized synthetic routes to maximize yield and purity. These methods often include multi-step processes that incorporate various reagents and catalysts to achieve the desired substitution patterns on the pyridine ring. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-fluoro-2-methylpyridine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substituting agents: Such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized pyridines .
Scientific Research Applications
4-Cyclopropoxy-5-fluoro-2-methylpyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-fluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways within biological systems. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with target proteins, enzymes, or receptors. This can lead to modulation of their activity, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylpyridine: A fluorinated pyridine with a similar structure but lacking the cyclopropoxy group.
4-Cyclopropoxy-2-fluoro-5-methylpyridine: A closely related compound with the same functional groups but different substitution patterns on the pyridine ring.
Uniqueness
4-Cyclopropoxy-5-fluoro-2-methylpyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-fluoro-2-methylpyridine |
InChI |
InChI=1S/C9H10FNO/c1-6-4-9(8(10)5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
UJOTZCSCHGWZDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)F)OC2CC2 |
Origin of Product |
United States |
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